1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(17)18)5-2-6-12/h1,3-4,7H,2,5-6,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJHJJRYWEQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid typically involves the following steps:
Cycloaddition: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction, often using photochemical or thermal conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or aldehydes.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Alcohols and Aldehydes: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13F3O2
- Molecular Weight : 258.24 g/mol
- CAS Number : 1439902-85-8
The compound features a cyclobutane ring, which contributes to its structural rigidity and potential reactivity in chemical synthesis. The trifluoromethyl group enhances lipophilicity and bioactivity, making this compound particularly interesting for pharmaceutical development.
Medicinal Chemistry Applications
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid has been explored for its potential as a pharmaceutical agent. The trifluoromethyl group is known to influence biological activity, often enhancing the potency of drug candidates.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of the trifluoromethyl group may improve these effects by altering the compound's interaction with biological targets.
- Anti-inflammatory Properties : Some studies have suggested that fluorinated compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
Materials Science Applications
The unique properties of this compound make it suitable for use in materials science, particularly in the development of advanced materials with specific thermal and mechanical properties.
Potential Uses
- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
- Coatings and Adhesives : Its properties may enhance the performance of coatings and adhesives, particularly in harsh environments where chemical resistance is critical.
Agrochemical Applications
The compound's bioactivity suggests potential applications in agrochemicals as a pesticide or herbicide. Fluorinated compounds are often more effective than their non-fluorinated counterparts due to their enhanced stability and efficacy.
Research Insights
- Pesticide Development : Studies have shown that fluorinated compounds can improve the effectiveness of pesticides by increasing their persistence in the environment and reducing degradation rates.
- Herbicide Formulation : The structural features of this compound may allow it to act on specific biochemical pathways in plants, offering a targeted approach to weed control.
Safety and Environmental Considerations
While exploring these applications, it is crucial to consider the safety profile of this compound. According to hazard classifications:
- May cause skin irritation (Skin Irrit. 2)
- Causes serious eye irritation (Eye Irrit. 2A)
- Harmful if swallowed (Acute Tox. 4)
Proper handling and safety protocols should be observed when working with this compound.
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular target, leading to increased potency and efficacy. The carboxylic acid group can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Molecular Targets and Pathways Involved:
Enzymes and Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Signaling Pathways: It may influence various signaling pathways involved in cellular processes.
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic Acid
- Molecular Formula : C₈H₁₁F₃O₂
- Molar Mass : 196.17 g/mol
- Key Differences : Replaces the aromatic [3-(trifluoromethyl)phenyl]methyl group with a linear 3,3,3-trifluoropropyl chain.
- The trifluoropropyl chain may enhance solubility in nonpolar solvents compared to the target compound .
- Applications : Suitable for studies requiring aliphatic fluorinated motifs rather than aromatic interactions.
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid
- Molecular Formula : C₁₂H₁₃ClO₂
- Molar Mass : 224.69 g/mol
- Key Differences : Substitutes the trifluoromethyl group with a chlorine atom on the phenyl ring and introduces a methyl group on the cyclobutane.
- The methyl group adds steric bulk, which could hinder binding in enzyme-active sites .
- Applications : Useful in comparative studies of halogenated aromatic compounds in drug discovery.
1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic Acid
- Molecular Formula : C₇H₉F₃O₂
- Molar Mass : 182.14 g/mol
- Key Differences : Lacks the phenyl group entirely, with trifluoromethyl and methyl groups directly attached to the cyclobutane.
- Properties : Simplified structure reduces molecular weight and lipophilicity. The absence of an aromatic system limits applications in targeting receptors requiring planar interactions .
- Applications: Potential as a small-molecule scaffold in fluorinated compound libraries.
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic Acid
- Molecular Formula : C₆H₅F₅O₂
- Molar Mass : 204.09 g/mol
- Key Differences : Features two additional fluorine atoms on the cyclobutane ring.
- Properties : Increased electronegativity from fluorine atoms enhances acidity (pKa reduction) of the carboxylic acid group. The rigid, fluorinated ring may improve metabolic resistance .
- Applications : Valuable in designing highly electronegative motifs for enzyme inhibition.
Comparative Analysis Table
Research and Application Insights
- Synthetic Utility : Structural analogs like the 3-chlorophenyl derivative () demonstrate the adaptability of cyclobutane-carboxylic acid scaffolds in generating diverse bioactive molecules .
- Commercial Availability : Suppliers like CymitQuimica and ChemBK specialize in fluorinated compounds, underscoring their demand in high-value research .
Biological Activity
1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid (TFM-CBA) is a chemical compound characterized by its trifluoromethyl group, which significantly influences its biological activity and potential applications in pharmaceuticals and agrochemicals. The molecular formula of TFM-CBA is with a molecular weight of approximately 258.24 g/mol. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its pharmacological potential.
Molecular Structure
The structural formula of TFM-CBA is represented as follows:
Key Features
| Property | Value |
|---|---|
| Molecular Formula | C13H13F3O2 |
| Molecular Weight | 258.24 g/mol |
| CAS Number | 1439902-85-8 |
| Synonyms | 1-[3-(Trifluoromethyl)phenyl]-cyclobutanecarboxylic acid |
The trifluoromethyl group enhances the lipophilicity and reactivity of the compound, making it suitable for various biological applications.
The trifluoromethyl group in TFM-CBA plays a crucial role in modulating biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase, which is critical in viral replication processes.
- Antimicrobial Properties : Research indicates that TFM-CBA exhibits significant antibacterial activity against various strains, including Escherichia coli and Candida albicans .
- Anticancer Activity : In vitro studies demonstrate that TFM-CBA can induce apoptosis in cancer cell lines, showing potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Studies have demonstrated that the position and nature of substituents on the phenyl ring impact the biological potency of TFM-CBA. For instance, modifications to the trifluoromethyl group can enhance or reduce its inhibitory effects on target enzymes .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of TFM-CBA revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics. The compound showed a MIC value of 4.88 µg/mL against Bacillus mycoides, indicating robust antibacterial properties .
Anticancer Efficacy
In a recent investigation, TFM-CBA was tested against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The compound exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapy drug, suggesting that TFM-CBA may be a promising candidate for further development .
Summary of Findings
| Study Focus | Result |
|---|---|
| Antimicrobial Efficacy | MIC = 4.88 µg/mL against B. mycoides |
| Anticancer Activity | IC50 values better than Doxorubicin |
Synthesis Methods
TFM-CBA can be synthesized through several methodologies:
- Trifluoromethylation Reactions : Utilizing reagents such as trifluoromethylsilane to introduce the -CF3 group into organic frameworks.
- Cyclobutane Formation : Cyclobutane derivatives can be synthesized through cyclization reactions involving appropriate precursors.
These synthetic routes highlight the compound's accessibility for research and pharmaceutical applications.
Q & A
Basic Research Questions
What synthetic strategies are effective for preparing 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid?
A common approach involves coupling a trifluoromethylphenylmethyl moiety to a cyclobutane-carboxylic acid scaffold. For example, ester intermediates (e.g., isopropyl esters) can be hydrolyzed under basic conditions (e.g., LiOH in methanol/water) to yield the carboxylic acid. This method is adapted from protocols for analogous cyclobutane derivatives . Purification via silica gel chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product .
How can spectroscopic techniques confirm the structure of this compound?
- NMR : The trifluoromethyl group (−CF₃) appears as a singlet near δ −88 to −91 ppm in ¹⁹F NMR. In ¹H NMR, the cyclobutane protons show complex splitting (e.g., δ 2.0–3.0 ppm) due to ring strain and substituent effects .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) with an error margin <5 ppm .
What are the solubility challenges, and how can they be addressed?
The compound is likely poorly soluble in water due to its hydrophobic trifluoromethyl and cyclobutane groups. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or by forming salts (e.g., sodium or ammonium carboxylates) .
Advanced Research Questions
How does the trifluoromethyl group influence electronic and steric properties in reactions?
The −CF₃ group is strongly electron-withdrawing, which polarizes the benzene ring and stabilizes intermediates in nucleophilic substitution or cross-coupling reactions. Steric hindrance from the bulky substituent may slow down reactions at the ortho position. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
What mechanistic insights exist for cyclobutane ring-opening reactions in this compound?
Under acidic or thermal conditions, the cyclobutane ring may undergo strain-driven ring-opening. For example, protonation of the carboxylic acid could lead to decarboxylation or fragmentation. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹³C) are critical for tracking reaction pathways .
How can regioselective functionalization of the benzene ring be achieved?
Directing groups (e.g., −COOH) can guide electrophilic substitution to specific positions. For example, nitration or halogenation may occur meta to the trifluoromethyl group due to its deactivating nature. Transition-metal catalysis (e.g., Pd-mediated C−H activation) offers alternatives for selective derivatization .
What computational tools are recommended for studying this compound’s reactivity?
- DFT Calculations : Gaussian 09/16 software can optimize geometries and calculate reaction barriers (e.g., for cyclobutane ring strain) .
- Molecular Docking : Tools like AutoDock assess binding affinity to biological targets, leveraging the compound’s rigidity and fluorinated motifs .
Methodological Challenges and Solutions
How to resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. Always cross-validate with HRMS and elemental analysis. For example, ¹³C NMR signals for the cyclobutane carbons (δ 30–50 ppm) should align with calculated values from computational models .
What strategies improve yield in ester-to-acid hydrolysis?
- Base Selection : LiOH in methanol/water at 0°C minimizes side reactions compared to harsher conditions (e.g., NaOH) .
- Workup : Acidifying the reaction mixture (e.g., citric acid) precipitates the carboxylic acid, simplifying isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
